1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazolidine
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Overview
Description
1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazolidine is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of two 4-methylphenyl groups and one 4-(methylsulfanyl)phenyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazolidine typically involves the reaction of 4-methylbenzaldehyde with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to form the imidazolidine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazolidine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidine ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the imidazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different nitrogen-containing heterocycles. Substitution reactions can lead to a variety of substituted imidazolidines or phenyl derivatives.
Scientific Research Applications
1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazolidine: Similar in structure but with different substituents on the phenyl rings.
1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazoline: Similar imidazoline ring but different nitrogen-containing heterocycle.
1,3-Bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazole: Similar imidazole ring but different nitrogen-containing heterocycle.
Uniqueness
This compound is unique due to its specific combination of substituents and the imidazolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H26N2S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-2-(4-methylsulfanylphenyl)imidazolidine |
InChI |
InChI=1S/C24H26N2S/c1-18-4-10-21(11-5-18)25-16-17-26(22-12-6-19(2)7-13-22)24(25)20-8-14-23(27-3)15-9-20/h4-15,24H,16-17H2,1-3H3 |
InChI Key |
QKVCNPXZSACQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(C=C3)SC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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